molecular formula C21H22N2O5 B2573340 3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888469-12-3

3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2573340
CAS RN: 888469-12-3
M. Wt: 382.416
InChI Key: BHWGYQNIUAJBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, also known as BDBFC, is a synthetic compound that belongs to the benzofuran family. It has gained significant attention in scientific research due to its potential use as a therapeutic agent in various diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

A considerable amount of research has been dedicated to synthesizing and evaluating the biological activities of benzofuran derivatives. For instance, Lavanya, Sribalan, and Padmini (2017) synthesized new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, evaluating their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017). These studies contribute to the development of new bioactive chemical entities with potential therapeutic applications.

Chemical Structure Analysis

Investigations into the chemical structure and properties of benzofuran derivatives also form a significant portion of the research. For example, Kranjc et al. (2012) focused on the synthesis and crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, highlighting the hydrogen-bonded dimer formation and supramolecular aggregation controlled by π–π interactions (Kranjc, Juranovič, Kočevar, & Perdih, 2012). Such studies are essential for understanding the molecular basis of the biological activity and designing compounds with enhanced efficacy.

Antitumor Activity

Another critical area of application is in the exploration of antitumor activities. The synthetic inhibitor of histone deacetylase, MS-27-275, a structurally related compound, has shown marked in vivo antitumor activity against various human tumors. This compound acts through HDA inhibition, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999). Research like this opens up new avenues for the development of cancer therapies based on benzofuran derivatives.

Future Directions

: Natural source, bioactivity and synthesis of benzofuran derivatives : Benzofuran: an emerging scaffold for antimicrobial agents : 3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

properties

IUPAC Name

3-(butanoylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-4-7-18(24)23-19-14-8-5-6-9-15(14)28-20(19)21(25)22-13-10-11-16(26-2)17(12-13)27-3/h5-6,8-12H,4,7H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWGYQNIUAJBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyramido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.